molecular formula C9H10F2O3 B14052433 1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene

1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene

Cat. No.: B14052433
M. Wt: 204.17 g/mol
InChI Key: OMLGVVPFJMGLIF-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol It is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. For example, the reaction of 1,2-dimethoxybenzene with a fluorinating agent such as Selectfluor can introduce the fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxy-4-fluoro-5-(fluoromethyl)benzene: Similar structure but with a fluoromethyl group instead of a fluoromethoxy group.

    1,2-Dimethoxy-3-fluoro-4-(fluoromethyl)benzene: Similar structure with different positions of fluorine and methoxy groups.

Uniqueness

1,2-Dimethoxy-4-fluoro-3-(fluoromethoxy)benzene is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

1-fluoro-2-(fluoromethoxy)-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-7-4-3-6(11)8(14-5-10)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

OMLGVVPFJMGLIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OCF)OC

Origin of Product

United States

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